![molecular formula C7H4FNO4 B2403121 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde CAS No. 394-34-3](/img/structure/B2403121.png)
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde
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Overview
Description
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 2nd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde are not available, it’s known that nitroaromatic compounds like this can interact with other substances. For instance, 2-hydroxy-5-nitrobenzaldehyde has been studied for its interaction with chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system .Physical And Chemical Properties Analysis
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a solid at 20°C . The compound has a melting point range of 57.0 to 61.0°C .Scientific Research Applications
Organic Synthesis
“2-Fluoro-4-hydroxy-5-nitrobenzaldehyde” is used as an important raw material and intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can rationalize known organic reactions and predict new ones.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . The pharmaceutical industry discovers, develops, produces, and markets drugs or pharmaceutical drugs for use as medications to be administered (or self-administered) to patients, with the aim to cure them, vaccinate them, or alleviate the symptoms.
Agrochemicals
“2-Fluoro-4-hydroxy-5-nitrobenzaldehyde” is used in the production of agrochemicals . Agrochemicals include a wide range of products like pesticides, insecticides, fungicides, and other chemical growth agents. They play a crucial role in the agricultural sector by enhancing the quality and quantity of agricultural production.
Dyestuff
The compound is used in the dyestuff industry . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials such that the coloring is not readily altered by washing, heat, light, or other factors to which the material is likely to be exposed.
Safety and Hazards
This compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
A similar compound, pnu-286607, has been identified as an antibacterial agent that acts by inhibiting bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it a significant target for antibacterial drugs.
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the target molecules, thereby affecting their function.
Pharmacokinetics
Its lipophilicity and water solubility, which are key factors influencing drug bioavailability, have been noted .
properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHNWCMTKVWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
394-34-3 |
Source
|
Record name | 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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